![molecular formula C16H20N2O3S B2634697 9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898464-59-0](/img/structure/B2634697.png)
9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
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Description
9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. PHT-427 has been found to inhibit the activity of Akt, a protein kinase that is often upregulated in cancer cells and plays a key role in cell survival and proliferation.
Scientific Research Applications
Bioactive Molecules: Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds exhibit target selectivity and contribute to drug development .
Plant Hormone Analogues
Indole derivatives, including pyrrolidine-containing compounds, play essential roles in plant biology. For instance:
- Indole-3-acetic Acid Analogue : The pyrrolidine ring resembles the indole structure. Analogues of indole-3-acetic acid (a plant hormone produced from tryptophan) may influence plant growth, development, and stress responses .
Synthetic Methodology
Researchers have developed efficient synthetic routes to pyrrolidine derivatives. Notably:
- Cascade Reactions : Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles occurs via cascade reactions of N-substituted piperidines. Mechanistically, these involve in situ formation of pyrrolidine-2-carbaldehyde, carboxylic acid formation, decarboxylation, and other steps .
properties
IUPAC Name |
7-pyrrolidin-1-ylsulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15-6-5-13-11-14(22(20,21)17-7-1-2-8-17)10-12-4-3-9-18(15)16(12)13/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBKIKMWAPIGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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